
6-Methyl-3-thiocyanato-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-thiocyanato-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a thiocyanate group attached to the third position and a methyl group at the sixth position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-methylindole. One common method is the electrochemical thiocyanation using potassium thiocyanate in an undivided cell under mild conditions (25°C, Pt anode, CH₃CN) with yields up to 91% . Another approach involves the reaction of 6-methylindole with thiocyanogen in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical processes or catalytic thiocyanation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to a variety of functionalized indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonyl indoles, amino indoles, and various substituted indoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
6-Methyl-3-thiocyanato-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiocyanato-1H-indole: Lacks the methyl group at the sixth position.
6-Methyl-1H-indole: Lacks the thiocyanate group at the third position.
3-Methyl-1H-indole: Has a methyl group at the third position instead of a thiocyanate group.
Uniqueness
6-Methyl-3-thiocyanato-1H-indole is unique due to the presence of both a methyl group at the sixth position and a thiocyanate group at the third position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8N2S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
(6-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(4-7)12-5-10(8)13-6-11/h2-5,12H,1H3 |
Clé InChI |
UYIOSKQGWZEKGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15200630.png)
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
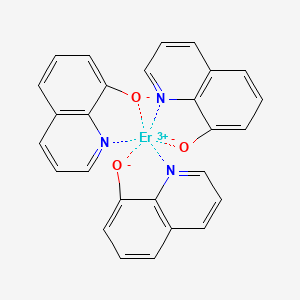
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

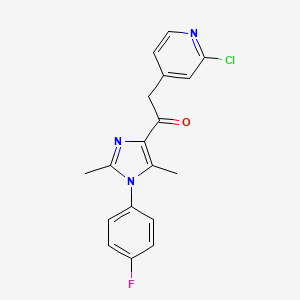

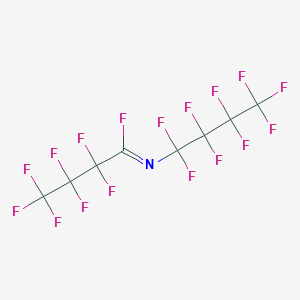
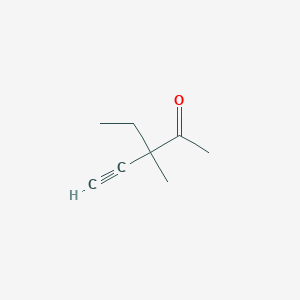
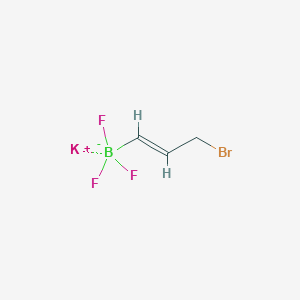
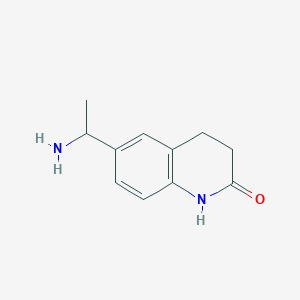
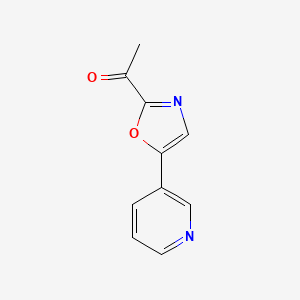
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
